molecular formula C14H14N4O B2646049 N4-[(furan-2-yl)methyl]-N2-methylquinazoline-2,4-diamine CAS No. 681475-24-1

N4-[(furan-2-yl)methyl]-N2-methylquinazoline-2,4-diamine

Cat. No.: B2646049
CAS No.: 681475-24-1
M. Wt: 254.293
InChI Key: DTYQWIBCJBJSLO-UHFFFAOYSA-N
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Description

N4-[(furan-2-yl)methyl]-N2-methylquinazoline-2,4-diamine is a synthetic organic compound with the molecular formula C14H14N4O It is characterized by the presence of a quinazoline core, a furan ring, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[(furan-2-yl)methyl]-N2-methylquinazoline-2,4-diamine typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a nucleophilic substitution reaction, where a furan-2-ylmethyl halide reacts with the quinazoline core.

    Methylation: The final step involves the methylation of the amino group on the quinazoline core using methyl iodide or a similar methylating agent under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N4-[(furan-2-yl)methyl]-N2-methylquinazoline-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The quinazoline core can be reduced to form tetrahydroquinazoline derivatives.

    Substitution: The amino groups can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Tetrahydroquinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives.

Scientific Research Applications

N4-[(furan-2-yl)methyl]-N2-methylquinazoline-2,4-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N4-[(furan-2-yl)methyl]-N2-methylquinazoline-2,4-diamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

N4-[(furan-2-yl)methyl]-N2-methylquinazoline-2,4-diamine can be compared with other similar compounds, such as:

    N4-(2-furylmethyl)-N2-methylquinazoline-2,4-diamine: Similar structure but different substitution pattern.

    N4-(furan-2-ylmethyl)-N2-ethylquinazoline-2,4-diamine: Similar structure but with an ethyl group instead of a methyl group.

    N4-(furan-2-ylmethyl)-N2-methylquinazoline-2,4-diamine hydrochloride: The hydrochloride salt form of the compound.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both the furan ring and the quinazoline core, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-N-(furan-2-ylmethyl)-2-N-methylquinazoline-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O/c1-15-14-17-12-7-3-2-6-11(12)13(18-14)16-9-10-5-4-8-19-10/h2-8H,9H2,1H3,(H2,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTYQWIBCJBJSLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC2=CC=CC=C2C(=N1)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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